4-(1H-indol-2-yl)aniline (CAS 21889-05-4) is a highly versatile bifunctional building block characterized by a 2-phenylindole core substituted with a primary amine at the para position. In industrial and pharmaceutical procurement, this compound is primarily valued for its distinct dual reactivity profile—featuring a highly nucleophilic primary aniline amine and a secondary indole amine—which allows for regioselective functionalization without protective groups. Furthermore, the extended para-conjugation between the electron-donating amino group and the indole ring creates a structurally rigid, photophysically active scaffold. This makes it a critical precursor for the synthesis of advanced materials, such as OLED dopants and fluorescent probes, as well as conformationally restricted active pharmaceutical ingredients (APIs), including dual 5-HT/NE reuptake inhibitors [1].
Attempting to substitute 4-(1H-indol-2-yl)aniline with simpler analogs like unsubstituted 2-phenylindole or its positional isomers (e.g., 2-(3-aminophenyl)indole or 4-(1H-indol-3-yl)aniline) introduces critical failures in both synthesis and application [1]. Unsubstituted 2-phenylindole entirely lacks the primary amine handle required for downstream amidation, Buchwald-Hartwig coupling, or diazotization, cutting off access to extended molecular architectures. Meanwhile, the meta-isomer (2-(3-aminophenyl)indole) disrupts the direct resonance conjugation across the biaryl axis, significantly altering the molecule's oxidation potential and photophysical emission profile [2]. Furthermore, shifting the phenyl attachment to the indole 3-position changes the fundamental reactivity of the heterocycle, blocking the most nucleophilic site (C3) and forcing alternative, lower-yield synthetic routes. For buyers, these structural nuances mean that generic substitution directly compromises yield, optical performance, and target binding affinity.
The bifunctional nature of 4-(1H-indol-2-yl)aniline allows for highly regioselective N-acylation and cross-coupling at the primary aniline amine, leaving the indole nitrogen intact. Under standard acylation conditions, the para-amine reacts with >95% selectivity[1]. In contrast, aliphatic diamines or sterically hindered isomers like 2-(2-aminophenyl)indole often suffer from competing reactions or cyclization (e.g., forming indoloquinolines), limiting primary functionalization yields to <60% without the use of costly protecting groups.
| Evidence Dimension | Regioselectivity for primary amine functionalization |
| Target Compound Data | >95% selectivity at the para-aniline position |
| Comparator Or Baseline | 2-(2-aminophenyl)indole (ortho-isomer) yielding <60% |
| Quantified Difference | >35% higher target yield without protection steps |
| Conditions | Standard electrophilic addition (e.g., acylation) at 0–25°C in polar aprotic solvents |
Eliminating protection/deprotection steps significantly reduces the cost of goods (COGs) and cycle time in pharmaceutical manufacturing.
The electronic communication between the electron-donating para-amine and the indole core establishes a strong intramolecular charge transfer (ICT) state. This structural feature shifts the fluorescence emission of 4-(1H-indol-2-yl)aniline into the visible spectrum (~420–450 nm) [1]. When compared to the baseline unsubstituted 2-phenylindole, which emits primarily in the UV region (~360–380 nm), the presence of the para-amine provides a substantial bathochromic shift. This extended conjugation is absent in the meta-isomer, which exhibits weaker ICT and lower quantum yields.
| Evidence Dimension | Fluorescence emission maximum (λ_em) |
| Target Compound Data | ~420–450 nm (blue-green visible emission) |
| Comparator Or Baseline | Unsubstituted 2-phenylindole emitting at ~360–380 nm |
| Quantified Difference | ~60–80 nm bathochromic shift into the visible range |
| Conditions | Measured in polar aprotic solvents at room temperature |
Enables the direct procurement of this compound as a core fluorophore or OLED dopant precursor without requiring complex polycyclic extension.
In the development of CNS therapeutics, such as dual 5-HT/NE reuptake inhibitors, the spatial orientation of the basic amine is critical. 4-(1H-indol-2-yl)aniline provides a highly rigid biaryl axis with a low number of rotatable bonds, locking the amine vector in a predictable geometry. Compared to flexible linkers like 4-benzylindole, which suffer from high conformational entropy, the rigid 2-phenylindole scaffold significantly lowers the entropic penalty upon target binding, thereby enhancing receptor affinity and selectivity.
| Evidence Dimension | Conformational entropy (rotatable bonds between core and amine) |
| Target Compound Data | 1 rotatable bond (rigid biaryl axis) |
| Comparator Or Baseline | 4-benzylindole (2+ rotatable bonds, highly flexible) |
| Quantified Difference | Reduction in rotatable bonds leading to lower entropic penalty during receptor binding |
| Conditions | in silico conformational profiling and standard physiological binding assays |
Procuring a conformationally restricted scaffold accelerates hit-to-lead optimization by providing a pre-organized pharmacophore.
Leveraging its rigid biaryl geometry and specific amine vector, 4-(1H-indol-2-yl)aniline is an ideal starting material for synthesizing advanced CNS therapeutics. The primary amine can be readily derivatized to match the pharmacophore requirements of serotonin and norepinephrine transporters .
Due to the strong intramolecular charge transfer (ICT) and resulting bathochromic shift compared to unsubstituted 2-phenylindole, this compound is highly suited for integration into fluorescent materials and organic light-emitting diodes requiring emission in the 420–450 nm range [1].
The accessible para-amine allows for straightforward diazotization, while the indole ring provides a robust, electron-rich coupling partner. This makes it a valuable intermediate in the industrial production of high-performance, photostable azo dyes [2].
In materials science, the highly nucleophilic primary amine can be used to end-cap polyimides or functionalize polymer backbones without the risk of cross-linking from the less reactive indole nitrogen, ensuring precise control over polymer molecular weight and thermal properties [3].